Welcome to the BenchChem Online Store!
molecular formula Na2CO3<br>CNa2O3 B1586706 Sodium carbonate monohydrate CAS No. 5968-11-6

Sodium carbonate monohydrate

Cat. No. B1586706
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05788947

Procedure details

In U.S. Pat. No. 3,628,919 to Beauchamp, there is described a process for crystallizing sodium carbonate (possibly monohydrated) starting from aqueous solutions containing organic materials. It aims more particularly at furnishing a process which avoids the unfavorable action of these organic materials on the sodium carbonate crystals. According to the Beauchamp process, sodium carbonate is crystallized onto seed crystals obtained under good crystallization conditions. The choice of the source of seed crystals is not however critical. Further, the Beauchamp patent is not concerned with the use of carbon dioxide (CO2) to carbonate an aqueous solution of sodium hydroxide and then evaporated to produce seed crystals of sodium carbonate monohydrate free of sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium carbonate monohydrate
Name
sodium hydroxide

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Na+:5].[Na+].C(=O)=[O:8].[C:10](=[O:13])([O-:12])[O-:11].[OH-].[Na+]>>[OH2:2].[C:10](=[O:11])([O-:13])[O-:12].[Na+:5].[Na+:5].[OH-:8].[Na+:5] |f:0.1.2,5.6,7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for crystallizing sodium carbonate (
ADDITION
Type
ADDITION
Details
containing organic materials
CUSTOM
Type
CUSTOM
Details
at furnishing a process which
CUSTOM
Type
CUSTOM
Details
is crystallized onto seed crystals
CUSTOM
Type
CUSTOM
Details
obtained under good crystallization conditions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
sodium carbonate monohydrate
Type
product
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Name
sodium hydroxide
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.